molecular formula C27H27N3O2 B2404495 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 845803-27-2

1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Cat. No.: B2404495
CAS No.: 845803-27-2
M. Wt: 425.532
InChI Key: GUSMJHVUBAWQCZ-UHFFFAOYSA-N
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Description

1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C27H27N3O2 and its molecular weight is 425.532. The purity is usually 95%.
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Properties

IUPAC Name

4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O2/c1-19-7-11-22(12-8-19)30-18-21(17-26(30)31)27-28-24-5-3-4-6-25(24)29(27)15-16-32-23-13-9-20(2)10-14-23/h3-14,21H,15-18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSMJHVUBAWQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are Cu2+ ions and Hg2+ ions . These ions play a crucial role in various biological processes, and their detection is of great importance in biochemistry and environmental science.

Biochemical Pathways

The compound affects the biochemical pathways involving Cu2+ and Hg2+ ions . The changes in these pathways can lead to downstream effects such as alterations in enzyme activity, protein function, and cellular signaling.

Pharmacokinetics

The compound exhibits excellent water solubility, which can enhance its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Action Environment

The action of the compound can be influenced by various environmental factors such as pH and the presence of other ions. For instance, the compound has been shown to have a wide pH range and high selectivity and sensitivity to Cu2+. .

Biological Activity

1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound with the molecular formula C27H27N3O2. This compound has garnered attention in scientific research due to its unique structural features, which include a pyrrolidinone core and a benzimidazole ring, contributing to its diverse biological activities.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Weight : Approximately 425.53 g/mol
  • Purity : Typically around 95%
  • Structural Features : Incorporates multiple functional groups that enhance its reactivity and biological interactions.

Table 1: Structural Characteristics

PropertyDetails
Molecular FormulaC27H27N3O2
Molecular Weight425.53 g/mol
Purity~95%

The biological activity of this compound is primarily mediated through its interaction with various biological macromolecules. It has been shown to form stable complexes with metal ions, particularly Cu²⁺, which are crucial in numerous biochemical pathways. This interaction can alter fluorescence properties, indicating potential applications in biological sensing and environmental monitoring.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

Antimicrobial Activity

Benzimidazole derivatives, including this compound, are known for their antimicrobial properties. Studies have demonstrated that similar compounds can inhibit the growth of various bacterial strains, suggesting potential applications in drug development for infectious diseases .

COX Inhibition

The compound's structure suggests potential as a COX inhibitor, which is significant in the treatment of inflammatory diseases. While specific IC50 values for this compound are not extensively documented, related compounds have shown moderate to strong inhibitory activity against COX enzymes, indicating a promising avenue for further research .

Case Studies and Research Findings

Scientific Research Applications

Environmental Monitoring

The ability of this compound to detect metal ions through fluorescence changes makes it an effective tool for environmental monitoring. It can be employed in sensing applications to identify the presence of toxic heavy metals such as Cu²⁺ and Hg²⁺ in water samples, contributing to environmental safety assessments .

Pharmacological Research

Due to its structural characteristics, this compound may exhibit pharmacological properties similar to other pyrrolidine derivatives. Research indicates that compounds with similar structures have shown potential as antitumor agents, anticonvulsants, and sedatives. Thus, further exploration into its biological activity could lead to the development of new therapeutic agents .

Analytical Chemistry

In analytical chemistry, the compound's unique interactions with metal ions can be harnessed for developing novel analytical techniques. Its fluorescence properties can be utilized in assays for quantifying metal ion concentrations in various matrices, enhancing the sensitivity and specificity of detection methods.

Case Study 1: Metal Ion Detection

A study demonstrated the effectiveness of 1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one in detecting Cu²⁺ ions in aqueous solutions. The fluorescence intensity was significantly altered upon binding with Cu²⁺, indicating its potential use as a fluorescent probe for environmental monitoring.

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